2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]- is a complex organic compound with the molecular formula C22H17NO8S3 and a molecular weight of 519.57 g/mol . This compound is characterized by the presence of sulfonamide and sulfonyl groups attached to a naphthalene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using specialized equipment to handle the corrosive nature of the reagents. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The sulfonamide and sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
Scientific Research Applications
2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting enzyme activity. The sulfonyl groups may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonamide: Lacks the additional sulfonyl groups, making it less reactive in certain chemical reactions.
6,7-Dihydroxy-2-naphthalenesulfonamide: Contains hydroxyl groups instead of sulfonyl groups, leading to different reactivity and applications.
2-Naphthalenesulfonic acid: A simpler compound with only a sulfonic acid group, used primarily in dye production.
Uniqueness
2-Naphthalenesulfonamide, 6,7-bis[(phenylsulfonyl)oxy]- is unique due to its combination of sulfonamide and sulfonyl groups, providing a versatile platform for various chemical reactions and applications. Its structure allows for multiple functionalizations, making it valuable in both research and industrial settings .
Properties
CAS No. |
63217-38-9 |
---|---|
Molecular Formula |
C22H17NO8S3 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
[3-(benzenesulfonyloxy)-6-sulfamoylnaphthalen-2-yl] benzenesulfonate |
InChI |
InChI=1S/C22H17NO8S3/c23-32(24,25)20-12-11-16-14-21(30-33(26,27)18-7-3-1-4-8-18)22(15-17(16)13-20)31-34(28,29)19-9-5-2-6-10-19/h1-15H,(H2,23,24,25) |
InChI Key |
KVZQMLGVEQKEHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C3C=C(C=CC3=C2)S(=O)(=O)N)OS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.